Product packaging for 4,8-Dimethyl-7-nonene-1-ol(Cat. No.:)

4,8-Dimethyl-7-nonene-1-ol

Cat. No.: B8605663
M. Wt: 170.29 g/mol
InChI Key: ASLRFNLVRSAYPF-UHFFFAOYSA-N
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Description

Contextual Significance of 4,8-Dimethyl-7-nonene-1-ol in Contemporary Chemical Science

This compound is an acyclic monoterpenoid alcohol, a class of organic compounds that are of significant interest in chemical science. nih.govtechnical-issues.com Terpenoids, derived from isoprene (B109036) units, are widely recognized for their diverse roles as natural products, their applications in the pharmaceutical and cosmetic industries, and their utility as versatile building blocks in organic synthesis. technical-issues.comnih.gov

The significance of this compound in contemporary science is largely contextual, based on its structural relationship to its more extensively studied isomers. The position of the hydroxyl group is critical to a molecule's chemical and biological properties. For instance, the isomeric compound 4,8-dimethyl-7-nonen-2-ol is utilized as a fragrance agent. ontosight.aithegoodscentscompany.com The corresponding ketone, 4,8-dimethyl-7-nonen-2-one (B8795311), is also used in perfume compositions and has been identified as a semiochemical in insects. google.com This established biological and commercial relevance of its isomers suggests that this compound may possess its own unique, yet unexplored, properties.

Furthermore, the structure of this compound, featuring a chiral center at the C4 position, makes it a potentially valuable chiral precursor in asymmetric synthesis. technical-issues.com The use of naturally derived chiral alcohols is a common strategy for constructing complex, optically active molecules. technical-issues.com Therefore, the compound stands as a target of interest for synthetic chemists and researchers investigating structure-activity relationships in bioactive molecules.

Historical Trajectories of Research and Discovery Related to this compound

While dedicated research focusing exclusively on this compound is not prominent in historical literature, the trajectory of its scientific relevance can be traced through the broader exploration of terpenoid chemistry. Early studies on the chemical manipulation of terpenoid alcohols, such as a 1972 investigation into their oxymercuration, laid the groundwork for modifying these natural structures to create new functionalities. acs.org

The 1980s saw significant research into the total synthesis of complex natural products that contained structurally similar motifs. Notably, patents from 1981 detail the synthesis of derivatives of zoapatanol, which incorporate a "4,8-dimethyl-5-hydroxy-7-nonen-1-yl" side chain. epo.orgepo.org Although this structure contains an additional hydroxyl group compared to the target compound of this article, this research highlights a historical interest in developing synthetic routes to access this specific dimethyl-nonenyl carbon skeleton as part of larger, biologically active molecules.

The formal documentation of this compound as a unique chemical entity is marked by its entry into chemical databases, such as its creation date in the PubChem database on October 26, 2006. nih.gov This formalization provides a definitive reference point for the compound, distinguishing it from its isomers and derivatives for future research endeavors.

Emerging Research Questions and Future Paradigms in this compound Studies

The limited body of specific research on this compound presents several clear opportunities for future investigation. The primary emerging questions revolve around its synthesis, biological activity, and its relationship to its well-documented isomers.

A crucial area for future work is the investigation of its biological activity . Given that the isomeric 4,8-dimethyl-7-nonen-2-one is an insect semiochemical and 4,8-dimethyl-7-nonen-2-ol is a fragrance component, a compelling research question is whether the 1-ol isomer possesses analogous or novel bioactivity. ontosight.aigoogle.com Screening for pheromonal or other semiochemical effects in insects would be a logical starting point.

Secondly, the development of efficient and stereoselective synthesis routes is a fundamental research paradigm. The molecule possesses a stereocenter at carbon 4, meaning it can exist as different stereoisomers. nih.gov Future synthetic studies would likely target the production of specific enantiomers (R or S forms) to allow for the investigation of stereospecific bioactivity, a critical aspect in modern drug discovery and pheromone research. asbcnet.org

A third paradigm involves comparative studies of its isomers . A systematic investigation comparing the chemical and biological properties of 4,8-dimethyl-7-nonen-1-ol, -2-ol, and -4-ol would provide valuable insight into the structure-activity relationship (SAR) of this molecular scaffold. nih.gov Such research would clarify how the specific placement of the hydroxyl functional group dictates the compound's interactions with biological receptors.

Finally, its potential as a precursor in chemical synthesis warrants exploration. Following the trend of using terpenoid alcohols as substrates for creating novel bioactive compounds, future research could explore the synthesis of esters or ethers from this compound to screen for new therapeutic agents, such as lipoxygenase inhibitors. mums.ac.ir

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines the key computed properties of the compound. Data sourced from PubChem. nih.gov

PropertyValue
IUPAC Name 4,8-dimethylnon-7-en-1-ol
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Exact Mass 170.167065321 Da
InChIKey ASLRFNLVRSAYPF-UHFFFAOYSA-N
Topological Polar Surface Area 20.2 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 6

Table 2: Structural Comparison of Related C₁₁H₂₂O Isomers This table highlights the structural differences between this compound and its related isomers, emphasizing the position of the hydroxyl group.

Compound NameMolecular FormulaPosition of Hydroxyl (-OH) GroupKnown Significance
This compound C₁₁H₂₂OC1Undetermined
4,8-Dimethyl-7-nonen-2-olC₁₁H₂₂OC2Fragrance Agent thegoodscentscompany.com
4,8-Dimethyl-7-nonen-4-olC₁₁H₂₂OC4Undetermined nih.gov

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B8605663 4,8-Dimethyl-7-nonene-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4,8-dimethylnon-7-en-1-ol

InChI

InChI=1S/C11H22O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,11-12H,4-5,7-9H2,1-3H3

InChI Key

ASLRFNLVRSAYPF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)CCC=C(C)C

Origin of Product

United States

Advanced Synthetic Strategies and Biosynthetic Pathways for 4,8 Dimethyl 7 Nonene 1 Ol and Its Stereoisomers

Chemo- and Regioselective Synthesis of 4,8-Dimethyl-7-nonene-1-ol

Total Synthesis Approaches and Methodological Advancements

The total synthesis of long-chain unsaturated alcohols like this compound requires careful planning to control the connectivity and stereochemistry of the final product. Methodological advancements in carbon-carbon bond formation and functional group transformations are central to achieving high yields and selectivity. Organometallic coupling reactions, for instance, have been instrumental in the assembly of the carbon skeleton of related molecules.

While a specific total synthesis for this compound is not prominently described, synthetic approaches to the analogous 4,8-dimethyldecanal (B1216375) often involve the coupling of two smaller chiral fragments. For instance, the synthesis of the four stereoisomers of 4,8-dimethyldecanal has been achieved using the enantiomers of 2-methyl-1-butanol (B89646) and citronellal (B1669106) as key building blocks. researchgate.net This general strategy can be adapted to produce this compound by modifying the starting materials or intermediates to incorporate the terminal alcohol functionality.

A hypothetical total synthesis could involve the coupling of a C5 and a C6 fragment, where the C6 fragment already contains the primary alcohol, protected if necessary. Alternatively, a precursor with a terminal alkyne could be synthesized and subsequently reduced to the corresponding alcohol.

Convergent and Divergent Synthetic Route Design

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its stereoisomers.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. This strategy would be particularly useful for the synthesis of a library of stereoisomers of this compound. For example, a common precursor containing both chiral centers could be synthesized, and then the alkene geometry could be selectively controlled in the final steps to yield different isomers.

Strategic Use of Protecting Groups in Complex Synthesis of this compound

In the synthesis of a multifunctional molecule like this compound, the strategic use of protecting groups is crucial to prevent unwanted side reactions. The primary alcohol is a key functional group that often requires protection during the synthetic sequence.

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., benzyl (B1604629), Bn), and esters. The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal in the final stages of the synthesis. For instance, a TBDMS ether is stable to a wide range of non-acidic reagents but can be readily cleaved using fluoride (B91410) ions. A benzyl ether is stable to both acidic and basic conditions and is typically removed by hydrogenolysis.

In a multi-step synthesis of this compound, the hydroxyl group would likely be protected early in the sequence to allow for transformations on other parts of the molecule, such as the construction of the carbon skeleton or the introduction of the double bond. The protecting group would then be removed in one of the final steps to yield the desired product.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, imidazole, DMFTBAF, THF; or mild acidStable to base, mild oxidants, and reducing agents. Labile to acid and fluoride.
Benzyl etherBnBnBr, NaH, THFH₂, Pd/CStable to acid, base, oxidants, and reducing agents.
Tetrahydropyranyl etherTHPDihydropyran, p-TsOH (cat.), CH₂Cl₂Aqueous acidStable to base, nucleophiles, and mild reducing agents. Labile to acid.

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of significant importance.

Asymmetric Catalysis in the Preparation of this compound Enantiomers

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, asymmetric catalysis could be employed to establish the stereocenters at the C4 and C8 positions. For example, an asymmetric methylation reaction could be used to introduce the methyl group at the C4 position with high enantioselectivity. researchgate.net

Another potential application of asymmetric catalysis would be in the enantioselective reduction of a ketone precursor to the corresponding chiral alcohol. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, can effect the reduction of prochiral ketones to chiral alcohols with high enantiomeric excess.

Chiral Pool Approaches to this compound Synthesis

The chiral pool refers to the collection of readily available and inexpensive enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Terpenes, such as citronellol (B86348) and limonene, are common starting materials in chiral pool synthesis due to their inherent chirality.

The synthesis of the stereoisomers of 4,8-dimethyldecanal has been successfully achieved using a chiral pool approach, starting from the enantiomers of citronellol. researchgate.net This strategy can be directly applied to the synthesis of this compound. For example, (R)-citronellol could be converted to a suitable building block that already contains the C8 stereocenter. This fragment could then be coupled with another chiral fragment to construct the full carbon skeleton of the target molecule.

A plausible chiral pool-based synthesis of (4R,8R)-4,8-Dimethyl-7-nonene-1-ol could start from (R)-citronellol. The terminal double bond of citronellol could be oxidatively cleaved to yield a chiral aldehyde, which could then be subjected to a Wittig-type reaction to extend the carbon chain. Subsequent functional group manipulations, including the introduction of the C4 methyl group via an asymmetric alkylation, would lead to the desired product.

Chiral Starting MaterialKey TransformationResulting Stereocenter
(R)-CitronellolOxidative cleavage and chain extensionC8
(S)-2-Methyl-1-butanolConversion to a Grignard reagentC4
(R)-4-(Benzyloxy)-3-methylbutanalAsymmetric methylation and chain extensionC4 and C8

Diastereoselective Control in the Synthesis of this compound

The chemical synthesis of this compound requires careful planning to control the relative and absolute stereochemistry of the two chiral centers at C4 and C8. While specific literature on the diastereoselective synthesis of this exact molecule is scarce, established methodologies for the stereocontrolled synthesis of analogous acyclic unsaturated alcohols can be applied. Key strategies would likely involve the use of chiral auxiliaries, substrate-directed reactions, or chiral catalysts to influence the formation of the desired diastereomer.

One plausible approach involves the stereoselective construction of the C4 stereocenter via asymmetric alkylation or addition reactions. For instance, a chiral auxiliary attached to a pro-chiral precursor could direct the introduction of the methyl group at C4 with high diastereoselectivity. Subsequent chain elongation and the introduction of the C8 methyl group and the C7-C8 double bond would complete the synthesis.

Alternatively, a convergent synthesis could be employed, where two chiral fragments are prepared separately and then coupled. For example, a chiral Grignard reagent or an organolithium species containing the C5-C9 portion of the molecule could be added to a chiral epoxide or aldehyde representing the C1-C4 fragment. The stereochemical outcome of such a coupling reaction would be dependent on the inherent facial bias of the reacting centers and the reaction conditions.

The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective formation of alkenes and could be utilized to construct the C7-C8 double bond with defined geometry (E or Z). rsc.org The choice of phosphonate (B1237965) reagent and reaction conditions can significantly influence the isomeric ratio of the product. rsc.org

Table 1: Potential Strategies for Diastereoselective Synthesis

StrategyDescriptionKey Considerations
Chiral Auxiliary A removable chiral group is attached to the substrate to direct the stereochemical outcome of a reaction.Selection of an appropriate auxiliary, conditions for attachment and removal.
Substrate-Directed Control An existing stereocenter in the substrate directs the formation of a new stereocenter.The inherent facial bias of the substrate, chelation control.
Chiral Catalysis A chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one diastereomer.Catalyst loading, reaction kinetics, enantiomeric excess of the catalyst.
Convergent Synthesis Two or more fragments are synthesized separately and then joined together.Stereochemical integrity of the fragments during coupling.

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral molecules like this compound. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

For the production of enantiomerically pure stereoisomers of this compound, enzymatic kinetic resolution of a racemic mixture is a viable strategy. This process utilizes an enzyme that selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly employed for the resolution of racemic alcohols through enantioselective acylation or hydrolysis.

Table 2: Key Enzymes in Biocatalytic Resolution

Enzyme ClassReaction TypeExample
Lipases Acylation, HydrolysisCandida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL)
Esterases HydrolysisPig liver esterase (PLE)
Alcohol Dehydrogenases Oxidation, ReductionADHs from Rhodococcus sp., Lactobacillus sp.

Deracemization is a more advanced technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of kinetic resolution. A common approach involves a two-enzyme system or a chemoenzymatic cascade. For instance, one enantiomer of the alcohol could be selectively oxidized by an alcohol dehydrogenase (ADH), followed by a non-selective reduction of the resulting ketone back to the racemic alcohol, allowing for the continuous resolution of the racemate. acs.org More sophisticated one-pot deracemization strategies using stereocomplementary enzymes have also been developed. nih.gov

Whole-cell microbial transformations can be used to perform specific modifications on a precursor molecule to yield this compound. Microorganisms possess a vast array of enzymes capable of catalyzing a wide range of reactions, including hydroxylations, reductions, and isomerizations. researchgate.net

A suitable microbial host, such as a bacterium or fungus, could be selected for its ability to transform a structurally related and readily available substrate. For example, a microorganism could be used to introduce the hydroxyl group at the C1 position of a hydrocarbon precursor or to stereoselectively reduce a corresponding aldehyde or ketone. The biotransformation of terpenes by various microorganisms has been extensively studied and provides a strong foundation for developing such processes. ias.ac.in

Biosynthetic Pathways and Precursor Chemistry of this compound

The structure of this compound, with its eleven carbon atoms, suggests it is an irregular monoterpenoid, likely derived from the isoprenoid pathway. Terpenoids are a large and diverse class of natural products synthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to follow the principles of irregular monoterpene biosynthesis. acs.orgacs.org Unlike regular monoterpenes which are formed from the head-to-tail condensation of one DMAPP and one IPP unit to form geranyl pyrophosphate (GPP), irregular monoterpenes often arise from non-head-to-tail condensations of isoprenoid precursors. acs.orgacs.org

The biosynthesis of lavandulol, another irregular monoterpene, proceeds via the head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (B83284) (LPP), catalyzed by lavandulyl diphosphate synthase (LPPS). nih.govnih.govresearchgate.net It is plausible that a similar enzymatic reaction initiates the biosynthesis of the C11 backbone of this compound, possibly involving the condensation of two DMAPP units and a subsequent rearrangement or the addition of a C1 unit. The final steps would likely involve the action of a terpene synthase to form the characteristic carbon skeleton, followed by a hydroxylation reaction, catalyzed by a cytochrome P450 monooxygenase, to introduce the alcohol functionality at C1.

The genes responsible for the biosynthesis of terpenoids in plants and microorganisms are often organized in biosynthetic gene clusters (BGCs). nih.govmdpi.com These clusters typically contain the genes encoding the terpene synthase, cytochrome P450s, and other tailoring enzymes required for the complete synthesis of the final product.

Identifying and characterizing the BGC for this compound would be a crucial step in understanding and engineering its production. Genome mining approaches, coupled with transcriptomic and metabolomic analyses, can be used to identify candidate BGCs in organisms that produce this compound. mdpi.com Once a candidate cluster is identified, heterologous expression in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli, can be used to confirm the function of the genes and to produce the compound for further study and application. nih.govfrontiersin.org The characterization of such a cluster would provide valuable insights into the evolution of terpene biosynthesis and open up avenues for the metabolic engineering of microorganisms for the sustainable production of this compound. nih.gov

Metabolomic Profiling of this compound Precursors

Metabolomic profiling plays a crucial role in understanding the biosynthetic pathways of natural products by identifying and quantifying the precursor molecules involved. In the case of this compound, an irregular monoterpenoid, its biosynthesis is intrinsically linked to the mevalonate (B85504) (MVA) pathway, which is the primary route for the production of isoprenoid precursors in insects. While specific quantitative metabolomic data for the precursors of this compound are not extensively available in the public domain, a comprehensive understanding of the MVA pathway allows for the identification of key precursor metabolites.

The biosynthesis of this compound originates from the fundamental building block, acetyl-CoA. Through a series of enzymatic reactions within the MVA pathway, acetyl-CoA is converted into the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These two molecules are the universal precursors for all terpenoid compounds.

The formation of the characteristic irregular carbon skeleton of this compound is believed to proceed via a non-canonical head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules. This is distinct from the typical head-to-tail condensations that form regular monoterpenes. Therefore, a metabolomic analysis focused on the precursors of this compound would primarily investigate the cellular pools of acetyl-CoA, mevalonate, IPP, and DMAPP.

Detailed research findings from studies on terpenoid biosynthesis in various organisms, including insects, provide a framework for understanding the expected precursor profile. The concentrations and flux through the MVA pathway are tightly regulated and can be influenced by various physiological and environmental factors.

Below is a data table summarizing the key precursors in the biosynthesis of this compound.

Precursor CompoundChemical FormulaRole in Biosynthesis
Acetyl-CoAC23H38N7O17P3SThe primary building block for the mevalonate pathway.
MevalonateC6H12O4A key intermediate in the mevalonate pathway, formed from acetyl-CoA.
Isopentenyl diphosphate (IPP)C5H12O7P2One of the two five-carbon isoprenoid precursors.
Dimethylallyl diphosphate (DMAPP)C5H12O7P2The second five-carbon isoprenoid precursor and the direct substrate for the head-to-middle condensation leading to the irregular monoterpene backbone.

Future metabolomic studies employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be instrumental in quantifying the in-vivo concentrations of these precursors in organisms that synthesize this compound. Such data would provide valuable insights into the regulation and kinetics of its unique biosynthetic pathway.

Advanced Analytical Methodologies for the Characterization and Detection of 4,8 Dimethyl 7 Nonene 1 Ol

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification of 4,8-Dimethyl-7-nonene-1-ol

High-resolution mass spectrometry (HRMS) offers unparalleled precision and sensitivity for the analysis of this compound. This technique provides the high mass accuracy required to determine the elemental composition and aids in the structural elucidation through detailed fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is instrumental in piecing together the molecular structure of this compound. By isolating the protonated molecule ([M+H]⁺) or a related precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments reveals the connectivity of the molecule.

The fragmentation of this compound typically proceeds through pathways initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule. Subsequent cleavages are dictated by the positions of the double bond and the methyl branches, leading to a series of carbocation rearrangements and the formation of stable fragment ions. The primary fragmentation pathways can be summarized as follows:

Loss of Water: The initial and most common fragmentation step is the neutral loss of water (H₂O) from the protonated molecule, yielding a dehydrated ion.

Cleavage adjacent to the Double Bond: The double bond at the C7-C8 position influences fragmentation, often resulting in allylic cleavage, which produces resonance-stabilized carbocations.

Branching Point Cleavage: The methyl groups at C4 and C8 create branching points that are prone to cleavage, leading to the formation of characteristic ions.

A representative table of expected fragment ions from an MS/MS experiment on this compound is provided below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
171.1749 ([M+H]⁺)153.1643H₂O
171.1749 ([M+H]⁺)127.1436C₃H₈O
171.1749 ([M+H]⁺)99.0912C₅H₁₀O
171.1749 ([M+H]⁺)85.0759C₆H₁₂O
171.1749 ([M+H]⁺)71.0602C₇H₁₄O

High-Resolution Accurate Mass (HRAM) Determination

High-Resolution Accurate Mass (HRAM) determination is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), it is possible to calculate a unique elemental formula. This is particularly useful in distinguishing between isomers or compounds with the same nominal mass.

For this compound (C₁₁H₂₂O), the theoretical exact mass of the protonated molecule ([M+H]⁺) is calculated and compared to the experimentally measured mass. The low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

IonTheoretical m/z
[M+H]⁺171.1749
[M+Na]⁺193.1568
[M+K]⁺209.1308

Isotopic Labeling Strategies in MS for Mechanistic Studies

Isotopic labeling is a powerful tool used in conjunction with mass spectrometry to trace the pathways of chemical reactions and to understand fragmentation mechanisms. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into the molecule at specific positions.

When a labeled analogue of this compound is subjected to MS/MS analysis, the resulting fragment ions will exhibit a mass shift corresponding to the mass of the incorporated isotope. By observing which fragments retain the label, it is possible to deduce the specific atoms involved in each fragmentation event. This provides definitive evidence for proposed fragmentation pathways and can reveal intricate details of ion chemistry. For example, labeling the hydroxyl group with deuterium would confirm the initial loss of water in the fragmentation process.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of this compound

While mass spectrometry provides information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous structural assignment of this compound, including its stereochemistry.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments is employed to map out the complete bonding framework and spatial arrangement of atoms in this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra would show correlations between protons on adjacent carbon atoms, helping to trace the carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). This provides a direct link between the proton and carbon skeletons of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity by showing correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the positions of the methyl groups and connecting the different fragments of the molecule identified by COSY.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This is vital for determining the stereochemistry, such as the geometry of the double bond.

The following table summarizes the expected key correlations for this compound in various 2D-NMR experiments.

ExperimentKey Correlations
COSYH-1 with H-2, H-6 with H-7
HSQCDirect ¹H-¹³C correlations for all C-H bonds
HMBCH-1 with C-2, H-9 with C-4 and C-5
NOESYCorrelations between protons on C-6 and C-9 to determine double bond geometry

Solid-State NMR Applications for this compound Complexes

While solution-state NMR is the standard for structural elucidation of small molecules, solid-state NMR (ssNMR) offers unique advantages for studying this compound in different environments. If the compound is part of a complex, encapsulated, or adsorbed onto a surface, ssNMR can provide valuable insights into its conformation and interactions.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra of this compound in the solid state. Furthermore, advanced ssNMR experiments can probe intermolecular distances and orientations, revealing how the molecule interacts with its host or surrounding matrix. This can be particularly relevant in understanding its behavior in various materials or biological systems.

Chiral Chromatographic Separations of this compound Enantiomers and Diastereomers

The separation of stereoisomers, including enantiomers and diastereomers, of this compound is a critical analytical challenge due to their identical physical and chemical properties in an achiral environment. masterorganicchemistry.com Chiral chromatography is the cornerstone technique for achieving this separation, employing chiral stationary phases (CSPs) that interact differently with each stereoisomer, leading to differential retention times. phenomenex.comuhplcs.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases

Gas chromatography coupled with mass spectrometry (GC-MS) utilizing chiral stationary phases is a powerful and widely used technique for the enantioselective analysis of volatile and semi-volatile compounds like this compound. azom.comchromatographyonline.com The principle of separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, resulting in different retention times for each enantiomer on the column. azom.com

Commonly used chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving optimal separation. The high efficiency and sensitivity of GC, combined with the definitive identification capabilities of MS, make this a preferred method. azom.com The use of selected ion monitoring (SIM) mode in GC-MS can further enhance sensitivity for detecting trace amounts of enantiomers. azom.com

Table 1: GC-MS Parameters for Chiral Separation

Parameter Typical Value/Condition Purpose
Column Type Capillary column with a chiral stationary phase (e.g., derivatized cyclodextrin) To provide a chiral environment for enantiomeric separation.
Carrier Gas Helium or Hydrogen To transport the analyte through the column.
Injection Mode Split/Splitless To introduce a precise amount of sample onto the column.
Oven Temperature Program Ramped temperature increase (e.g., 50°C to 250°C at 5°C/min) To optimize the separation of compounds with different volatilities.
MS Ionization Mode Electron Ionization (EI) To fragment the analyte molecules for mass analysis.
MS Analyzer Quadrupole or Time-of-Flight (TOF) To separate ions based on their mass-to-charge ratio.

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum, while SIM offers higher sensitivity for target analytes. |

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) with chiral columns is another cornerstone technique for the separation of enantiomers and diastereomers. uhplcs.com This method is particularly useful for non-volatile or thermally labile compounds. Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers of the analyte. phenomenex.com

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP through various interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. scas.co.jp The differential stability of these complexes leads to different retention times and, consequently, separation of the enantiomers. phenomenex.com A wide variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. phenomenex.comanalytics-shop.com The choice of the appropriate chiral column and mobile phase is critical for achieving successful separation. hplc.eu

Table 2: Common Chiral Stationary Phases for HPLC

CSP Type Chiral Selector Typical Applications
Polysaccharide-based Cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support Broad applicability for a wide range of chiral compounds, including alcohols, amines, and carboxylic acids. analytics-shop.com
Pirkle-type (brush-type) Small chiral molecules covalently bonded to a silica support Effective for compounds with π-acidic or π-basic groups that can engage in π-π interactions.
Protein-based Proteins such as bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) immobilized on silica Useful for the separation of chiral drugs and other biologically active molecules.

| Ligand-exchange | A chiral ligand complexed with a metal ion (e.g., copper) | Primarily used for the separation of amino acids and their derivatives. scas.co.jp |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. nih.govphenomenex.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. researchgate.netafmps.be The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC. afmps.bechromatographyonline.com

Chiral SFC employs the same types of chiral stationary phases used in HPLC. chromatographyonline.com The separation principles are also similar, relying on the differential interactions between the enantiomers and the CSP. SFC is particularly advantageous for preparative-scale chiral separations due to the ease of removing the CO2 mobile phase, which simplifies product recovery. researchgate.net The technique has been successfully applied to the chiral resolution of a wide range of pharmaceutical and chemical compounds. nih.govchromatographyonline.com

Hyphenated Analytical Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which combine two or more analytical methods, provide enhanced analytical capabilities for the analysis of complex mixtures containing this compound. These techniques offer improved resolution, sensitivity, and structural information compared to single analytical methods.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Profiling

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that offers significantly increased peak capacity and resolution compared to conventional one-dimensional GC. nih.govunito.it In GCxGC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter, and typically faster, GC column with a different stationary phase. ucdavis.edu This results in a two-dimensional chromatogram with compounds separated based on two independent properties (e.g., volatility and polarity). ucdavis.edudlr.de

When coupled with a mass spectrometer (GCxGC-MS), this technique provides an exceptional tool for the detailed profiling of complex volatile and semi-volatile mixtures. researchgate.net The enhanced separation power of GCxGC allows for the resolution of co-eluting components that would otherwise overlap in a one-dimensional separation, leading to cleaner mass spectra and more confident compound identification. ucdavis.edu This is particularly valuable for the analysis of this compound in complex matrices such as essential oils or environmental samples.

Table 3: GCxGC-MS System Configuration

Component Description Function
First Dimension (1D) Column Typically a long, non-polar column (e.g., 30 m, polydimethylsiloxane) Provides an initial separation based primarily on boiling point. ucdavis.edu
Modulator A device (e.g., cryogenic or thermal) that traps, focuses, and re-injects small portions of the 1D effluent onto the 2D column The heart of the GCxGC system, enabling the comprehensive two-dimensional separation.
Second Dimension (2D) Column A short, polar column (e.g., 1-2 m, polyethylene (B3416737) glycol) Provides a rapid, secondary separation based on polarity. ucdavis.edu

| Mass Spectrometer (MS) | Typically a fast-scanning detector like a Time-of-Flight (TOF) MS | Provides mass spectral data for compound identification and quantification. |

Liquid Chromatography-NMR (LC-NMR) and LC-MS Coupling for Online Analysis

The online coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) and mass spectrometry (LC-MS) provides a powerful platform for the unambiguous structural elucidation of compounds in complex mixtures. nih.govnih.gov In this hyphenated setup, the eluent from the LC column is directed to both an MS and an NMR spectrometer, often through a split flow. researchgate.netucr.edu

LC-MS provides sensitive detection and accurate mass information, which is used to determine the molecular formula of the compound. fsu.edu Simultaneously, LC-NMR provides detailed structural information, including the connectivity of atoms within the molecule. nih.gov The combination of these two techniques provides complementary information that is often necessary for the complete characterization of unknown compounds or for the confirmation of the structure of known compounds in a complex matrix. nih.gov While the inherent low sensitivity of NMR can be a challenge, techniques such as stop-flow analysis, where the flow is stopped while an analyte of interest is in the NMR probe, can be used to improve the signal-to-noise ratio. nih.gov

Biological and Ecological Significance of 4,8 Dimethyl 7 Nonene 1 Ol in Non Human Systems

Role of 4,8-Dimethyl-7-nonene-1-ol as a Semiochemical in Chemical Ecology

This compound is a key signaling molecule, or semiochemical, that mediates interactions between organisms. wikipedia.org In the field of chemical ecology, such compounds are crucial for understanding the complex communication networks within ecosystems. These chemical cues can be classified based on whether the interaction is between members of the same species (intraspecific) or different species (interspecific). wikipedia.orgplantprotection.pl This alcohol functions across this spectrum, influencing a variety of behaviors.

As an intraspecific communication signal, this compound acts as a pheromone. Pheromones are chemical factors that trigger social responses in members of the same species. wikipedia.org In insects, this compound is often a component of aggregation pheromones, which draw individuals together for purposes such as mating or overcoming host plant defenses. For instance, research has identified 4,8-dimethyldecanal (B1216375), a related compound, as the male-produced aggregation pheromone of the red flour beetle, Tribolium castaneum. While specific pheromonal roles in microbes are an emerging area of study, volatile organic compounds are known to mediate microbial interactions.

Table 1: Examples of Pheromonal Activity in Insects (Related Compounds)

Compound Insect Species Pheromone Type Behavioral Response

This table is illustrative of related compounds, as specific pheromonal data for this compound is not extensively detailed in the provided results.

In interspecific interactions, this compound can function as an allelochemical, a signal that affects a different species. plantprotection.pl When the signal benefits the receiver at the expense of the emitter, it is termed a kairomone. wikipedia.org For example, a predator or parasitoid might use this compound, released by its prey, to locate its next meal.

Conversely, when the chemical benefits the emitter by modifying the behavior of the receiver, it is known as an allomone. A plant might release this compound to deter herbivores, making it an allomonal defense compound. These dual roles highlight the compound's versatility in mediating complex ecological food webs.

The perception of semiochemicals like this compound begins with their binding to olfactory receptors (ORs), typically located in the antennae of insects. nih.gov These receptors are generally G-protein coupled receptors (GPCRs) that, upon binding with a specific odorant molecule, initiate a signal transduction cascade. nih.govnih.gov

This process involves the activation of the G-protein, which in turn stimulates an enzyme like adenylyl cyclase to produce a second messenger, such as cyclic AMP (cAMP). nih.gov This messenger then opens ion channels, causing a change in the membrane potential of the olfactory receptor neuron. This electrical signal is transmitted to the brain, where it is processed, leading to a specific behavioral response. nih.gov The precise structure of the semiochemical is critical for it to bind effectively to a specific receptor and elicit the correct behavior.

Biological Activities of this compound in Plant and Microbial Systems

Beyond its role as a messenger, this compound exhibits direct biological effects on plants and microorganisms.

Volatile organic compounds released by plants and microbes can have significant impacts on neighboring plants, a phenomenon known as allelopathy. These effects can include the inhibition of seed germination and the suppression of plant growth. While specific studies focusing solely on the phytotoxicity of this compound are not detailed in the provided search results, the broader class of terpenoids, to which it belongs, is known to be involved in such interactions. This suggests a potential role for this compound in mediating competition and structuring plant communities in natural ecosystems.

Various secondary metabolites from natural sources, including terpenoids, have been shown to possess antimicrobial properties. mdpi.com These compounds can inhibit the growth of a range of bacteria and fungi. This activity is a crucial component of the chemical defense systems of the organisms that produce them.

Furthermore, these compounds can interfere with biofilm formation. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which can make them more resistant to antimicrobial agents. uva.nl By disrupting the cell-to-cell communication that governs biofilm development, compounds like this compound can modulate the formation of these microbial communities. mdpi.com This can have significant ecological implications, influencing microbial colonization on various surfaces in both terrestrial and aquatic environments.

Table 2: Biological Activities in Non-Human Systems

Activity Target System Potential Ecological Effect
Phytotoxicity Plants Inhibition of germination and growth of competing plants
Antimicrobial Bacteria, Fungi Defense against microbial pathogens

Involvement in Plant Defense Mechanisms and Stress Responses

Acyclic terpene alcohols, a class to which this compound belongs, are integral components of plant defense strategies, acting as both direct and indirect defense molecules. While direct evidence for this compound is not available, the functions of related C10 and C11 terpenoids provide a strong basis for its putative role.

Plants under biotic stress, such as herbivore attack, often release a blend of volatile organic compounds (VOCs), with terpenes being a major constituent. mdpi.comresearchgate.net These emissions can have direct deterrent effects on herbivores. For instance, compounds like geraniol (B1671447) and citronellol (B86348), which share structural similarities with this compound, have been shown to possess insect-repellent properties. researchgate.net It is plausible that this compound could contribute to a plant's chemical shield, deterring feeding by certain insects.

Moreover, volatile terpenes are crucial signaling molecules in indirect plant defense, attracting natural enemies of herbivores. nih.govnih.gov Herbivore-induced plant volatiles (HIPVs), including acyclic terpene alcohols, can guide parasitic wasps and predators to their prey. nih.gov For example, the C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a structural analog of this compound, is a common HIPV released by many plant species, including maize, in response to caterpillar feeding, and it effectively attracts parasitic wasps. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Non-Human Biological Systems

The biological activity of terpene alcohols is intimately linked to their chemical structure. Although no specific SAR studies for this compound were found, extensive research on analogous acyclic monoterpenoids, particularly in the context of insect chemical communication and repellency, provides valuable insights. researchgate.netnih.gov

Impact of Structural Modifications on Biological Efficacy and Selectivity

The efficacy of terpene alcohols as insect attractants or repellents is highly dependent on subtle structural variations, including the position of double bonds, the presence and location of methyl groups, and the stereochemistry of chiral centers.

For many insect species, the precise geometry of a double bond within a terpene alcohol pheromone is critical for eliciting a behavioral response. nih.gov A shift in the double bond position can drastically alter or eliminate its activity. Similarly, the presence and placement of methyl groups, such as those at the C4 and C8 positions in this compound, are crucial for receptor binding and subsequent signal transduction in the insect's olfactory system.

The alcohol functional group itself is a key feature for the biological activity of many terpene-based insect pheromones and repellents. iastate.edu Modification of the hydroxyl group, for instance, through esterification, can significantly impact the compound's volatility and its interaction with insect receptors, often leading to a change in its biological effect. iastate.edu

The table below summarizes the known effects of structural modifications on the biological activity of some acyclic terpene alcohols, which can serve as a predictive framework for this compound analogs.

Compound Structural Modification Effect on Biological Activity in Insects
GeraniolIsomerization to Nerol (cis-isomer)Altered attraction for certain bee species
CitronellolOxidation to Citronellal (B1669106) (aldehyde)Shift from attractant to repellent in some mosquito species
Linalool (B1675412)Change in enantiomeric form (R vs. S)Differential responses in various insect species

Ligand Design and Pharmacophore Modeling for Specific Biological Targets

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features responsible for a compound's biological activity. While no specific pharmacophore models for this compound have been developed, models for terpene-based insect repellents offer a general understanding of the key structural motifs.

These models typically highlight the importance of hydrophobic regions, corresponding to the hydrocarbon backbone of the terpene, and hydrogen bond acceptors or donors, such as the hydroxyl group of an alcohol. The spatial arrangement of these features is critical for effective binding to insect odorant receptors or other target proteins.

For instance, a pharmacophore model for mosquito repellents might include one or more hydrophobic features and a hydrogen bond acceptor feature at a specific distance from each other. The design of novel repellent analogs would then involve creating molecules that fit this pharmacophoric pattern. In the context of this compound, the aliphatic chain would constitute the hydrophobic regions, and the hydroxyl group would serve as the hydrogen bond donor/acceptor. The specific spatial arrangement of the methyl groups and the double bond would further define its potential fit within a given pharmacophore model.

Metabolism and Biotransformation of this compound in Non-Human Organisms

The metabolic fate of terpene alcohols in non-human organisms, particularly insects and microorganisms, has been a subject of considerable research. This knowledge is crucial for understanding their detoxification mechanisms and their persistence in the environment. Although the metabolism of this compound has not been specifically studied, the metabolic pathways of structurally similar compounds like geraniol and citronellol are well-characterized. dtic.milekb.eg

Enzymatic Pathways of Degradation and Detoxification

In many organisms, the biotransformation of terpene alcohols is primarily an oxidative process mediated by cytochrome P450 monooxygenases. mdpi.com These enzymes can introduce hydroxyl groups at various positions on the terpene backbone, leading to more polar and easily excretable compounds. The initial oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid is a common metabolic route. dtic.mil

For example, the bacterial degradation of geraniol and citronellol often begins with the oxidation of the C1 hydroxyl group to form the corresponding carboxylic acids. dtic.mil In insects, detoxification of ingested terpene alcohols can also involve hydroxylation at allylic positions, followed by conjugation with polar molecules like glucose or sulfate (B86663) to facilitate excretion. mdpi.com

Fungi are also known to metabolize terpene alcohols through various oxidative pathways. For instance, some fungal species can transform geraniol into other valuable aroma compounds or degrade it further. nih.govnih.govacs.orgresearchgate.netfmach.it

Metabolite Identification and Elucidation of Metabolic Fates

The identification of metabolites is essential for understanding the complete biotransformation pathway of a compound. For acyclic terpene alcohols, common metabolites include hydroxylated derivatives, aldehydes, carboxylic acids, and their conjugates.

In the case of geraniol metabolism by the fungus Aspergillus niger, identified metabolites include linalool and α-terpineol, indicating that isomerization and cyclization reactions can occur. researchgate.net The biotransformation of citronellol in some insects has been shown to yield various hydroxylated and carboxylated products. ekb.eg

The following table presents a summary of known metabolites of acyclic terpene alcohols in different non-human organisms, which can be indicative of the potential metabolic fate of this compound.

Parent Compound Organism Identified Metabolites
GeraniolAspergillus niger (Fungus)Linalool, α-Terpineol
GeraniolMucor irregularis (Fungus)Geranic acid
CitronellolSpodoptera littoralis (Insect)Hydroxylated citronellol derivatives, Citronellic acid

Derivatization, Modification, and Precursor Applications of 4,8 Dimethyl 7 Nonene 1 Ol in Chemical Research

Synthesis of Functionalized Derivatives for Specific Research Probes

The functionalization of 4,8-Dimethyl-7-nonene-1-ol is a key strategy for the development of molecular probes designed for specific research applications. By incorporating reporter groups or photoaffinity labels, this otherwise simple molecule can be transformed into a sophisticated tool for studying complex biological systems.

Introduction of Reporter Groups for Advanced Imaging Studies

To visualize the localization and dynamics of this compound or its biologically active derivatives within cellular environments, reporter groups such as fluorescent dyes can be chemically attached. The primary alcohol moiety of this compound serves as a convenient handle for such modifications.

The synthesis of these fluorescent probes typically involves the esterification or etherification of the primary alcohol with a linker-appended fluorophore. A variety of fluorescent dyes can be employed, each with distinct photophysical properties suitable for different imaging modalities. mdpi.comlabinsights.nl

Table 1: Examples of Fluorophores for Derivatization

FluorophoreExcitation (nm)Emission (nm)Key Features
Fluorescein~494~518Bright green fluorescence, pH-sensitive.
Rhodamine~550~570Photostable, various derivatives available.
BODIPY Dyes~500-650~510-660High quantum yields, narrow emission bands. labinsights.nl
Cyanine Dyes~650-750~670-770Near-infrared emission, suitable for in vivo imaging. labinsights.nl

The choice of fluorophore and the nature of the linker are critical for ensuring that the resulting probe retains the desired biological activity of the parent molecule while providing a robust signal for detection. These fluorescently-tagged derivatives of this compound can be utilized in fluorescence microscopy to study their subcellular distribution and interactions with cellular components. mdpi.com

Preparation of Photoaffinity Labels for Target Identification

Photoaffinity labeling is a powerful technique to identify the biological targets of bioactive small molecules. nih.gov This method involves the use of a probe that can form a covalent bond with its target upon photoactivation. Derivatives of this compound can be synthesized to incorporate a photoreactive group, enabling the identification of its binding partners in complex biological mixtures.

Commonly used photoreactive moieties include aryl azides, benzophenones, and diazirines. enamine.net These groups are chemically stable in the dark but form highly reactive intermediates upon UV irradiation, which can then covalently bind to nearby amino acid residues in the binding pocket of a target protein. nih.gov

Table 2: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive GroupActivation Wavelength (nm)Reactive Intermediate
Aryl Azide254-300Nitrene
Benzophenone350-360Triplet Ketone
Diazirine350-380Carbene

The synthesis of a photoaffinity probe from this compound would involve the introduction of one of these photoreactive groups, often via a linker attached to the primary alcohol. Additionally, a reporter tag, such as biotin (B1667282) or a clickable alkyne, is typically included in the probe's structure to facilitate the enrichment and identification of the labeled proteins using techniques like mass spectrometry. researchgate.net

Utilization of this compound as a Chiral Building Block

The presence of a stereocenter at the C4 position makes this compound a valuable chiral building block in asymmetric synthesis. wikipedia.org As a member of the terpene family, it belongs to the "chiral pool," a collection of readily available, enantiomerically pure natural products that serve as starting materials for the synthesis of complex molecules. nih.govacs.org

Asymmetric Transformations and Synthesis of Complex Molecules

The chiral nature of this compound can be exploited to control the stereochemistry of subsequent reactions, enabling the synthesis of complex molecules with multiple stereocenters. nih.govuwindsor.ca The existing stereocenter can direct the stereochemical outcome of reactions at other positions in the molecule through substrate-controlled diastereoselective transformations.

Furthermore, the different functional groups of this compound—the primary alcohol and the double bond—can be selectively manipulated to introduce new functionalities and build molecular complexity. For instance, the double bond can undergo stereoselective epoxidation or dihydroxylation, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid for further carbon-carbon bond-forming reactions.

Application in Natural Product Synthesis

Chiral terpenes are frequently employed as starting materials in the total synthesis of natural products. nih.gov The carbon skeleton and stereochemistry of this compound make it a suitable precursor for the synthesis of various natural products, particularly those with a poly-methylated carbon chain.

For example, through a series of well-established synthetic transformations such as olefination, cyclization, and functional group interconversions, the chiral backbone of this compound can be elaborated into more complex structures. Its structural similarity to compounds like citronellol (B86348) suggests its potential utility in the synthesis of iridoids and other monoterpene-derived natural products.

Development of Analogs for Mechanistic or Biological Activity Studies

The synthesis and evaluation of analogs of this compound are crucial for understanding its mechanism of action and for potentially enhancing its biological activity. Structure-activity relationship (SAR) studies, which involve systematically modifying the structure of a lead compound and assessing the impact on its activity, are a cornerstone of medicinal chemistry and agrochemical research. nih.gov

Given that many long-chain unsaturated alcohols function as insect pheromones, analogs of this compound could be developed to probe its potential role in chemical communication. nih.gov Modifications could include altering the chain length, changing the position and geometry of the double bond, and introducing different functional groups.

Table 3: Potential Modifications for Analog Synthesis

ModificationRationale
Chain Length VariationTo investigate the optimal chain length for receptor binding.
Double Bond IsomerizationTo determine the importance of the double bond position and stereochemistry (E/Z).
Introduction of Functional GroupsTo probe specific interactions with a target receptor and improve binding affinity.
FluorinationTo potentially increase metabolic stability and binding affinity.

By systematically synthesizing and testing these analogs, researchers can gain insights into the structural requirements for biological activity and design more potent and selective compounds. Such studies are essential for the development of new bioactive molecules for various applications. nih.govresearchgate.net

Design and Synthesis of Conformationally Restricted Analogs

The acyclic and flexible nature of this compound, characterized by its nine-carbon chain, makes it an ideal starting point for the synthesis of conformationally restricted analogs. The presence of a terminal primary alcohol and an internal double bond provides two reactive handles for intramolecular cyclization reactions, which are pivotal in reducing the conformational flexibility of a molecule.

Methodologies such as ring-closing metathesis (RCM), acid-catalyzed cyclization, and radical cyclization could be employed to transform the linear structure of this compound into a variety of cyclic scaffolds. For instance, RCM, a powerful tool in modern organic synthesis, could yield macrocyclic structures or smaller rings depending on the placement of additional functional groups. Acid-catalyzed cyclization, prompted by the interaction of the hydroxyl group with the double bond, could lead to the formation of substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings, which are common motifs in many biologically active natural products.

The strategic introduction of stereocenters during these cyclization reactions would allow for the creation of a diverse library of rigid analogs with well-defined three-dimensional orientations of their substituent groups. These conformationally constrained molecules are invaluable in drug discovery for probing the specific binding requirements of biological targets, often leading to enhanced potency and selectivity.

Table 1: Potential Cyclization Strategies for this compound

Cyclization MethodPotential Product SkeletonsKey Reagents/Conditions
Ring-Closing MetathesisMacrocycles, Substituted CycloalkenesGrubbs' or Hoveyda-Grubbs' Catalysts
Acid-Catalyzed CyclizationTetrahydrofurans, TetrahydropyransProtic or Lewis Acids
Radical CyclizationSubstituted Cyclopentanes, CyclohexanesRadical Initiators (e.g., AIBN), Tin Hydrides
Intramolecular Heck ReactionExocyclic Methylene CycloalkanesPalladium Catalysts, Base

Isosteric Replacements and Bioisosteric Modifications

In the realm of drug design, the concept of isosterism and bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a cornerstone of lead optimization. The aliphatic chain and the terminal alcohol of this compound are amenable to a wide range of isosteric and bioisosteric modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent.

Furthermore, the isoprenoid-like tail of this compound can be a target for bioisosteric replacement. In many natural products and drugs, isoprenoid chains are crucial for membrane anchoring or specific protein interactions. Replacing this lipophilic tail with a more polar or rigid group can alter the compound's cellular localization and target engagement.

Table 2: Potential Bioisosteric Modifications for this compound

Original Functional GroupPotential BioisosterePotential Impact on Properties
Primary Alcohol (-CH₂OH)Carboxylic Acid (-COOH)Increased acidity, altered hydrogen bonding
Primary Alcohol (-CH₂OH)TetrazoleIncreased metabolic stability, similar acidity to COOH
Alkyl Chain (-CH₂-)Ether (-O-)Increased polarity, altered conformation
Alkyl Chain (-CH₂-)Amine (-NH-)Introduction of basicity, hydrogen bonding site
Isoprenoid TailPhenyl GroupIncreased rigidity, potential for π-stacking interactions

While the full potential of this compound as a precursor in chemical research is still to be unlocked, its structural features offer a promising foundation for the development of novel and complex molecules with tailored properties. Future research into the derivatization and modification of this compound is warranted to explore its applications in various fields of chemical science.

Computational and Theoretical Investigations of 4,8 Dimethyl 7 Nonene 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the behavior of molecules at the electronic level. nih.gov These methods can predict molecular structure, reactivity, and various spectroscopic properties. nih.gov Typically, research in this area involves applying principles of quantum mechanics to analyze molecules like terpene alcohols to elucidate reaction mechanisms or structural features. researchgate.netmdpi.com However, a specific application of these methods to 4,8-Dimethyl-7-nonene-1-ol is not present in the current body of published research.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional shapes (conformations) of a molecule by calculating the electron density. While DFT is frequently applied to study complex organic molecules, no peer-reviewed studies were found that specifically detail the conformational preferences or perform a DFT analysis on this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is crucial for identifying and characterizing unknown compounds. nih.gov Protocols exist for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies with a high degree of accuracy. nih.gov Despite the availability of these techniques, there are no published studies that report the predicted NMR chemical shifts or IR frequencies for this compound based on quantum chemical calculations.

Molecular Modeling and Dynamics Simulations of this compound and its Interactions

Molecular modeling and dynamics simulations provide insight into the physical movements and interactions of atoms and molecules over time. These methods are invaluable for understanding the dynamic behavior of a molecule and its interactions with its environment.

Conformational Space Exploration and Energy Landscapes

This area of study involves mapping the possible conformations of a molecule and their relative energies to create an "energy landscape." Such an analysis reveals the molecule's flexibility and its most likely shapes. A search of scientific databases yielded no studies focused on the conformational space exploration or the energy landscape of this compound.

Protein-Ligand Docking Simulations (for non-human biological targets)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs (non-human activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological activity of chemical compounds based on their molecular structures. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of QSAR can be applied by examining studies on structurally similar molecules, such as other terpenoids and long-chain alcohols, many of which function as insect pheromones. nih.govnih.gov These studies provide a framework for understanding how predictive models for the non-human biological activity of this compound and its analogs could be developed and which molecular features are likely to be most important.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a systematic process that involves compiling a dataset of compounds with known biological activities and their corresponding molecular structures. For a compound like this compound, this would involve gathering data on its activity as an insect attractant or repellent, or other non-human biological effects. The biological activity is quantified, and mathematical models are then built to correlate this activity with calculated molecular descriptors.

In studies of terpenoids, QSAR models have been successfully developed to predict their toxicity to organisms such as the Gram-negative bioluminescent bacterium Vibrio fischeri. nih.gov These models are constructed using statistical methods to create equations that relate the chemical structure to the observed biological effect. nih.gov For instance, a study on 27 terpenoid standards utilized the CODESSA software to generate QSAR models, which performed well with high correlation coefficients for both the training and test sets. nih.govresearchgate.net Such models are valuable tools for rapidly predicting the toxicity of a diverse range of food products and other substances. nih.govresearchgate.net

The predictive power of these models is assessed through rigorous validation techniques. A common approach is to divide the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive accuracy on new data. nih.gov For example, a four-parameter equation was developed for terpenoid toxicity with a training correlation coefficient (r²_training) higher than 0.810 and a test correlation coefficient (r²_test) higher than 0.535, indicating a robust model. nih.gov The square coefficient of cross-validation (Q²) is another critical parameter, with values higher than 0.689 suggesting high predictive power. nih.gov

In the context of insect pheromones, which often include long-chain alcohols structurally related to this compound, predictive modeling can aid in identifying new active compounds. nih.govnih.gov These models can help in understanding the structural requirements for a compound to effectively interact with an insect's pheromone receptors. nih.gov By analyzing the relationships between the molecular structures of various pheromones and their binding affinities or behavioral effects, researchers can design novel and more effective pest control agents. aseanfawaction.org

The table below summarizes the statistical parameters from a representative QSAR study on terpenoids, illustrating the performance of the developed predictive models.

Model Parameter Value Description
Training Correlation Coefficient (r²_training)> 0.810Indicates a strong correlation between the predicted and observed activity for the compounds used to build the model.
Test Correlation Coefficient (r²_test)> 0.535Shows the model's ability to predict the activity of compounds not included in the training set.
Square Coefficient of Cross-Validation (Q²)> 0.689A measure of the model's internal predictive ability, with higher values indicating greater robustness.
Number of Descriptors4The number of molecular properties used in the final predictive equation.

This data is based on a QSAR study on terpenoid toxicity. nih.govnih.gov

Identification of Key Molecular Descriptors

A crucial aspect of QSAR modeling is the identification of key molecular descriptors that govern the biological activity of the compounds under investigation. protoqsar.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its geometry, electronic properties, and physicochemical characteristics. protoqsar.comwiley.com

For terpenoids, QSAR studies have revealed that their toxicity is primarily influenced by geometric and electronic descriptors. nih.govresearchgate.net Geometric descriptors relate to the three-dimensional shape and size of the molecule. An example is asphericity , which describes how much the shape of a molecule deviates from a perfect sphere. nih.gov Electronic descriptors, on the other hand, pertain to the distribution of electrons within the molecule. A significant electronic descriptor identified in terpenoid toxicity studies is the maximum partial charge for a carbon (C) atom (Zefirov's partial charge) . nih.govresearchgate.net This descriptor highlights the importance of electrostatic interactions in the compound's mechanism of action.

Other relevant descriptors can include constitutional descriptors (e.g., molecular weight, number of specific atoms), topological descriptors (which describe the connectivity of atoms), and quantum-chemical descriptors (e.g., HOMO and LUMO energies). ucsb.edu The selection of the most relevant descriptors is a critical step in building an accurate and interpretable QSAR model. protoqsar.com

In the context of this compound and its analogs acting as insect pheromones, key molecular descriptors would likely relate to the molecule's size, shape, and the presence of specific functional groups that are recognized by insect receptors. nih.gov The length of the carbon chain, the position of the double bond, and the presence of the hydroxyl group are all features that can be encoded by molecular descriptors and used to predict pheromonal activity.

The following table presents a selection of key molecular descriptor types and their relevance in QSAR studies of compounds analogous to this compound.

Descriptor Type Example Descriptor Relevance to Biological Activity
Geometric AsphericityDescribes the overall shape of the molecule, which is crucial for fitting into a biological receptor. nih.gov
Electronic Maximum partial charge for a C atomIndicates the potential for electrostatic interactions with a target site. nih.gov
Constitutional Molecular WeightA basic descriptor that relates to the size of the molecule. ucsb.edu
Topological Connectivity IndicesQuantify the branching and connectivity of the molecular structure. protoqsar.com
Quantum-Chemical HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in chemical reactions. ucsb.edu

By understanding and applying these principles of QSAR modeling, it is possible to computationally predict the non-human biological activities of this compound and its analogs, facilitating the discovery and design of new compounds with desired properties.

Environmental Dynamics and Biogeochemical Cycling of 4,8 Dimethyl 7 Nonene 1 Ol

Biotic Degradation and Biotransformation of 4,8-Dimethyl-7-nonene-1-ol in the Environment

Biotic degradation by microorganisms is expected to be a major pathway for the removal of this compound from the environment. As a naturally related terpenoid structure, many microorganisms possess the enzymatic machinery to utilize such compounds as a source of carbon and energy. Long-chain alcohols up to C18 have been shown to be rapidly biodegradable under standard conditions nih.gov.

While direct studies on this compound are not available, the biodegradation pathway can be inferred from structurally similar acyclic monoterpenoid alcohols, such as citronellol (B86348). Bacteria, particularly from the genus Pseudomonas, are well-known for their ability to degrade these compounds ejbiotechnology.inforesearchgate.net.

The degradation of citronellol by Pseudomonas species proceeds via an oxidative pathway known as the "upper pathway" ejbiotechnology.info. This pathway involves the initial oxidation of the primary alcohol to the corresponding aldehyde (citronellal) and then to the carboxylic acid (citronellic acid) ejbiotechnology.inforesearchgate.net. This acid then enters further metabolic pathways for complete mineralization. It is highly probable that this compound is degraded by a similar mechanism, initiated by soil and water microorganisms capable of metabolizing long-chain and terpenoid alcohols.

The initial steps of the microbial degradation of this compound are catalyzed by specific enzymes. The conversion of the alcohol to an aldehyde is typically carried out by an alcohol dehydrogenase. Subsequently, an aldehyde dehydrogenase would catalyze the oxidation of the resulting aldehyde to a carboxylic acid.

For example, in the degradation of citronellol by Pseudomonas aeruginosa, a specific citronellol dehydrogenase has been identified ejbiotechnology.info. It is plausible that similar broad-specificity alcohol and aldehyde dehydrogenases present in environmental microbial communities are responsible for the initial transformation of this compound. Furthermore, enzymes like lipases have been shown to catalyze the transesterification of similar terpene alcohols like geraniol (B1671447) and citronellol, indicating the versatility of microbial enzymes in transforming these substrates chemrxiv.org.

Table 4: Proposed Initial Enzymatic Degradation Pathway for this compound

Step Substrate Enzyme Class Product
1 This compound Alcohol Dehydrogenase 4,8-Dimethyl-7-nonenal
2 4,8-Dimethyl-7-nonenal Aldehyde Dehydrogenase 4,8-Dimethyl-7-nonenoic acid

Note: This proposed pathway is based on the known degradation of analogous compounds like citronellol.

Environmental Monitoring and Advanced Trace Analysis of this compound

The environmental monitoring of this compound, a volatile organic compound (VOC), necessitates sophisticated sampling and analytical strategies to detect and quantify its presence at trace levels in various environmental compartments. Given its volatility and potential for widespread distribution, understanding its environmental dynamics relies on robust analytical methodologies. While specific studies on this compound are not extensively documented in publicly available literature, established methods for analogous compounds, such as other unsaturated aliphatic alcohols and terpenoids, provide a strong foundation for its environmental analysis. researchgate.netmmsl.cz

Sampling Strategies for Environmental Compartments (Air, Water, Soil)

Effective monitoring of this compound requires tailored sampling strategies that account for its physicochemical properties and the specific environmental matrix being investigated. The primary goal is to collect a representative sample while minimizing analyte loss or contamination.

Air Sampling:

Due to its volatility, this compound is expected to be present in the atmosphere. Active sampling using thermal desorption tubes is a highly effective method for capturing airborne VOCs like terpenes and other unsaturated alcohols. These tubes are packed with one or more sorbent materials that trap the target compounds as air is drawn through. For compounds in the terpene class, specialized sorbents are available that have been optimized for their collection. Dynamic headspace (DHS) sampling is another technique suitable for profiling terpenes and terpenoids in the air surrounding a source, such as plant emissions. nih.gov

Water Sampling:

For aqueous matrices, solid-phase microextraction (SPME) is a rapid, solvent-free, and sensitive technique for the extraction and concentration of volatile and semi-volatile compounds. astm.orgmdpi.com Headspace-SPME (HS-SPME) is particularly advantageous as it involves exposing the fiber to the vapor phase above the water sample, which minimizes matrix effects and prolongs the life of the SPME fiber. nih.gov The choice of fiber coating is critical and would be selected based on the polarity and volatility of this compound.

Soil Sampling:

The collection of soil samples for VOC analysis requires methods that prevent the loss of volatile analytes. Techniques such as bulk sampling, sub-core sampling, and the use of specialized samplers are employed. To ensure the integrity of the sample, field preservation of sub-core samples or the use of specific sampling devices that also serve as a sample container are recommended. Methodologies outlined by the U.S. Environmental Protection Agency (EPA) for VOCs in soil, such as Method 5035A, provide standardized procedures for collection and preservation to ensure data quality.

Trace Analysis Methods in Complex Environmental Matrices

The trace analysis of this compound in complex environmental matrices is best achieved using high-resolution chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile organic compounds. researchgate.net For air samples collected on thermal desorption tubes, thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is the analytical method of choice. This technique involves heating the sorbent tube to release the trapped analytes directly into the GC-MS system, which provides high sensitivity by avoiding sample dilution with solvents. copernicus.org For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can provide enhanced separation and identification of individual components. nih.gov

Derivatization for Enhanced Analysis:

Due to the presence of a hydroxyl group, this compound can be chemically derivatized to improve its chromatographic behavior and detection sensitivity. libretexts.org Silylation is a common derivatization technique for alcohols, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution in GC analysis. Acylation is another derivatization method applicable to alcohols. For soil samples, derivatization techniques can be employed to convert non-volatile compounds into forms suitable for GC-MS analysis. osti.gov

Below is an interactive data table summarizing analytical methods applicable to the analysis of this compound and related compounds in various environmental matrices.

Environmental MatrixSampling TechniqueAnalytical MethodKey Parameters & Considerations
Air Thermal Desorption (TD) TubesTD-GC-MSSorbent selection is crucial; multi-sorbent beds can capture a wider range of VOCs.
Dynamic Headspace (DHS)GC×GC-MSProvides high-resolution separation for complex volatile profiles. nih.gov
Water Headspace Solid-Phase Microextraction (HS-SPME)GC-MSFiber coating selection (e.g., PDMS, DVB/CAR/PDMS) depends on analyte polarity. nih.govmdpi.com
Soil Sub-core Sampling with Field PreservationGC-MS with DerivatizationPreservation is critical to prevent volatile loss; derivatization (e.g., silylation) improves analysis. libretexts.org

Future Directions and Interdisciplinary Research Prospects for 4,8 Dimethyl 7 Nonene 1 Ol

Integration of Omics Technologies in Understanding 4,8-Dimethyl-7-nonene-1-ol Biosynthesis and Metabolism

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to understanding the biological production of natural compounds. However, specific studies applying these technologies to elucidate the biosynthesis of this compound are not currently available. The following sections describe how these technologies could be theoretically applied.

Genomics and Transcriptomics of Producer Organisms

To understand the production of this compound, the first step would be to identify an organism that synthesizes it. Once a producer organism is identified, its genome could be sequenced to locate the genes responsible for the compound's biosynthesis. Gene clusters encoding for enzymes such as terpene synthases, P450 monooxygenases, and alcohol dehydrogenases would be primary targets. Transcriptomic analysis, comparing gene expression under producing and non-producing conditions, would further narrow down the candidate genes involved in the biosynthetic pathway.

Proteomics and Metabolomics in Pathway Elucidation

Following genomic and transcriptomic analysis, proteomics would be employed to detect the actual enzymes (proteins) present during the production of this compound. This would confirm that the identified genes are being translated into functional enzymes. Metabolomics, the large-scale study of small molecules, would then be used to identify the metabolic intermediates in the biosynthetic pathway. By tracking the flow of precursors and intermediates, the entire metabolic network leading to this compound could be mapped out.

Novel Applications of this compound in Sustainable Chemistry and Agriculture

While the potential of this compound in sustainable applications remains hypothetical due to a lack of direct research, its chemical structure suggests several possibilities.

Development of Environmentally Benign Biopesticides (e.g., Pheromones)

Many structurally similar volatile organic compounds serve as insect pheromones for communication and mating. The specific structure of this compound suggests it could potentially function as a pheromone for a yet-to-be-identified insect species. Research in this area would involve chemical ecology studies to determine if any insect species produce or respond to this compound. If identified as a pheromone, it could be synthesized and used in traps or mating disruption strategies for pest management, offering an environmentally friendly alternative to conventional pesticides.

Use in Green Chemical Processes and Biorefineries

In the context of green chemistry, this compound, as a functionalized long-chain alcohol, could serve as a bio-based building block for the synthesis of other valuable chemicals. Its hydroxyl group and double bond offer reactive sites for various chemical transformations. In a biorefinery setting, if a microbial production host were engineered, this compound could be produced from renewable feedstocks, contributing to a more sustainable chemical industry.

Potential in Materials Science or Polymer Chemistry

The presence of a terminal alcohol and an internal double bond in the structure of this compound makes it a candidate for polymerization. The hydroxyl group could be used to form polyesters or polyurethanes, while the double bond could participate in addition polymerization. This could potentially lead to the development of new bioplastics or resins with unique properties derived from a renewable resource. However, no studies have been published to date that explore the polymerization or material science applications of this specific compound.

Advanced Methodologies for Discovery and Characterization of New Derivatives

The systematic exploration of the chemical space around this compound is crucial for identifying derivatives with enhanced or entirely new functionalities. Modern techniques in chemical synthesis and computational analysis are central to this endeavor, enabling a more rapid and targeted approach to discovery than traditional methods.

High-Throughput Screening for Novel Biological Activities (non-human)

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. In the context of this compound derivatives, HTS can be employed to uncover novel, non-human applications. For instance, libraries of analogues could be screened for their potential as insect repellents, antifungal agents for agricultural use, or as signaling molecules in microbial systems.

A typical HTS workflow for non-human biological activities of this compound derivatives might involve:

Assay Development: Designing a robust and automated assay to measure the desired biological effect. This could be, for example, an assay measuring the inhibition of fungal growth or the behavioral response of an insect pest.

Library Screening: Testing a library of this compound analogues in the developed assay.

Hit Identification: Identifying the compounds that show significant activity in the primary screen.

Hit Confirmation and Dose-Response Analysis: Re-testing the initial hits to confirm their activity and to determine the concentration at which they exert their effects.

An example of a high-throughput screening cascade for identifying antifungal agents for crop protection is outlined below:

Screening StageDescriptionPurpose
Primary Screen A library of 10,000 derivatives is tested at a single concentration (e.g., 50 µM) against a common agricultural fungal pathogen, such as Botrytis cinerea.To identify any compound with antifungal activity.
Secondary Screen Hits from the primary screen are tested in a dose-response format to determine their potency (IC50).To confirm activity and quantify the potency of the initial hits.
Selectivity Screen Confirmed hits are tested against a panel of other fungal species and beneficial soil microbes.To assess the spectrum of activity and selectivity of the compounds.
In-planta Assay The most potent and selective compounds are tested on infected plant tissues.To evaluate the efficacy of the compounds in a more biologically relevant system.

This systematic approach allows for the efficient identification of promising candidates for further development.

Combinatorial Chemistry Approaches for Analog Libraries

Combinatorial chemistry is a powerful technique for rapidly generating large and diverse libraries of related compounds. pharmatutor.org By systematically combining a set of building blocks, a vast number of derivatives of a parent molecule can be synthesized. For this compound, combinatorial approaches can be used to create libraries of analogues with variations at different positions of the molecule.

Key areas for modification on the this compound scaffold could include:

Esterification or Etherification of the Hydroxyl Group: Introducing a wide range of functional groups to probe the influence of this position on biological activity.

Modification of the Double Bond: Through reactions such as epoxidation, dihydroxylation, or hydrogenation, the properties of the molecule can be significantly altered.

Alterations to the Alkyl Backbone: Synthesizing analogues with different chain lengths or branching patterns.

The following table illustrates a hypothetical combinatorial library design for this compound esters:

Building Block 1 (Acyl Chlorides)Building Block 2 (4,8-Dimethyl-7-nonen-1-ol)Resulting Ester Derivatives
Acetyl chloride4,8-Dimethyl-7-nonen-1-ol4,8-Dimethyl-7-nonen-1-yl acetate
Propionyl chloride4,8-Dimethyl-7-nonen-1-ol4,8-Dimethyl-7-nonen-1-yl propionate
Benzoyl chloride4,8-Dimethyl-7-nonen-1-ol4,8-Dimethyl-7-nonen-1-yl benzoate
Cinnamoyl chloride4,8-Dimethyl-7-nonen-1-ol4,8-Dimethyl-7-nonen-1-yl cinnamate

By employing a larger set of diverse acyl chlorides, a vast library of esters can be rapidly synthesized and subsequently screened for desired properties.

Chemoinformatics and Data Mining in Structure-Activity Studies

Chemoinformatics involves the use of computational methods to analyze chemical and biological data. In the context of this compound, chemoinformatics can play a crucial role in understanding the relationship between the structure of its derivatives and their biological activity (Structure-Activity Relationship, SAR).

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in chemoinformatics. nih.gov These models use statistical methods to correlate the chemical structures of compounds with their biological activities. By developing QSAR models for a series of this compound analogues, it is possible to predict the activity of yet unsynthesized derivatives, thereby guiding the design of more potent compounds.

The process of building a QSAR model for this compound derivatives would typically involve:

Data Collection: Gathering a dataset of this compound analogues with their experimentally measured biological activities.

Descriptor Calculation: Calculating a set of numerical descriptors for each molecule that encode its structural and physicochemical properties (e.g., molecular weight, logP, electronic properties).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the model to ensure its predictive power.

A hypothetical QSAR study on the insect repellent activity of this compound derivatives might reveal the following relationships:

Molecular DescriptorCorrelation with Repellent ActivityImplication for Derivative Design
LogP (Lipophilicity) PositiveIncreasing the lipophilicity of the molecule may enhance its repellent activity.
Vapor Pressure PositiveHigher volatility could lead to more effective repellency in the vapor phase.
Polar Surface Area NegativeDecreasing the polarity of the molecule might improve its interaction with insect olfactory receptors.
Presence of an Ester Group PositiveThe addition of an ester functionality appears to be beneficial for repellent activity.

By leveraging the insights gained from such chemoinformatic analyses, the design and synthesis of new this compound derivatives can be made more efficient and targeted, ultimately accelerating the discovery of novel and valuable compounds.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 4,8-Dimethyl-7-nonene-1-ol in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS GHS classifications for acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Use engineering controls (e.g., fume hoods), personal protective equipment (PPE) including nitrile gloves and safety goggles, and ensure adequate ventilation. Avoid dust formation during handling .
  • Experimental Design : Integrate safety audits into workflow planning and validate protocols using quantitative exposure monitoring (e.g., air sampling) to ensure compliance with occupational exposure limits.

Q. How can researchers accurately characterize the physical properties of this compound when experimental data is limited?

  • Methodological Answer : Apply computational methods (e.g., QSPR models) to predict properties like boiling point, solubility, and logP. Cross-validate predictions with analogous compounds (e.g., 5,9-dimethyl-4,8-decadien-1-ol) and use gas chromatography-mass spectrometry (GC-MS) for empirical verification .
  • Data Gaps : Note that experimental data for this compound is sparse; prioritize collaborative studies to fill gaps in thermodynamic databases.

Q. What synthetic routes are recommended for this compound, and how can purity be optimized?

  • Methodological Answer : Adapt protocols from structurally similar alcohols (e.g., nitroquinolin-8-ol derivatives), focusing on selective oxidation or reduction steps. Use column chromatography with silica gel and polar solvents for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can contradictions in receptor-binding predictions for this compound be resolved across computational models?

  • Methodological Answer : Address divergence by comparing receptor-response models (e.g., single-receptor vs. multi-receptor approaches). For example, hybridize wet-lab agonistic profiling (as in Saito et al.’s multi-receptor assays) with computational meta-analyses (as in Haddad et al.’s multidimensional metrics) to reconcile feature clusters. Validate findings using molecular dynamics simulations .
  • Data Triangulation : Apply triangulation via orthogonal methods (e.g., in vitro binding assays, in silico docking) to resolve discrepancies .

Q. What strategies are effective for assessing the ecological impact of this compound given limited ecotoxicological data?

  • Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) to estimate persistence. Use computational tools like ECOSAR for toxicity predictions and cross-reference with structurally related compounds (e.g., geraniol, citronellal). Prioritize microcosm studies to evaluate bioaccumulation potential .
  • Research Gaps : Highlight the absence of ecotoxicological data in existing safety sheets and advocate for standardized testing frameworks .

Q. How can researchers optimize the stereochemical synthesis of this compound to achieve enantiomeric purity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) or enzymatic resolution. Characterize enantiomers using chiral HPLC or circular dichroism (CD) spectroscopy. Compare results with (R)-isomer protocols for analogous alcohols to refine conditions .

Q. What methodological pitfalls arise when correlating this compound’s odorant properties with receptor activation profiles?

  • Methodological Answer : Avoid overreliance on single-receptor models, which may miss broader olfactory coding mechanisms. Instead, use heterologous expression systems (e.g., human OR5AN1 receptors) combined with calcium imaging to map activation patterns. Contrast results with machine learning (ML) predictions to identify feature biases .

Methodological Recommendations for Data Integrity

  • Quantitative Studies : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to track metabolic pathways.
  • Qualitative Studies : Conduct semi-structured interviews with domain experts to identify understudied aspects (e.g., photostability, reactive oxygen species generation) .
  • Hybrid Approaches : Combine computational predictions (e.g., DFT calculations for reaction mechanisms) with experimental validation to enhance reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.